5-methyl-4,6-dinitro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4,6-dinitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4/c1-4-7(11(13)14)2-6-5(3-9-10-6)8(4)12(15)16/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZSJGMIVUJHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])C=NN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Supramolecular Architecture of 5 Methyl 4,6 Dinitro 1h Indazole and Analogues
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the intricate structural details of dinitro-indazole derivatives. A combination of NMR techniques offers a comprehensive understanding of these molecules' connectivity and spatial orientation.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁵N nuclei, is a powerful tool for the structural analysis of indazole derivatives. nih.govacs.orgresearchgate.net
Solution-state NMR is fundamental in determining the chemical structure and assigning the specific positions of atoms within the molecule.
¹H NMR Analysis: The chemical shifts of protons are highly sensitive to the electronic environment, which is significantly influenced by the position of nitro groups on the indazole ring. arpgweb.com For instance, in 1-methyl-nitro-indazoles, the H-3 proton resonance shifts downfield when a nitro group is at the 4-position due to its electron-withdrawing nature. arpgweb.com Conversely, as the nitro group moves to positions 6 and 7, further from the H-3 proton, its resonance experiences a slight upfield shift. arpgweb.com Protons ortho to a nitro group, such as H-5 and H-7 in 1-methyl-6-nitro-indazole, show a significant downfield shift. arpgweb.com
¹³C NMR Analysis: The introduction of a nitro group to the 1-methyl-indazole core causes a notable downfield shift (approximately 20 to 26 ppm) for the carbon atom directly bonded to the nitro group. arpgweb.com This effect is comparable to that observed in nitrobenzene (B124822) and nitronaphthalene. arpgweb.com The chemical shifts of C-3a and C-7a also shift downfield as the distance from the nitro group increases. arpgweb.com The position of substitution on the indazole ring can be distinguished by the chemical shift of C3, which is around 135 ppm for 1-substituted isomers and 123 ppm for 2-substituted isomers. nih.gov
¹⁵N NMR Analysis: The chemical shifts of the nitrogen atoms in the indazole ring are also indicative of the substitution pattern. A significant difference is observed in the ¹⁵N chemical shifts of N1 and N2 between 1-substituted and 2-substituted indazole isomers. nih.gov
A study on various nitro-1H-indazoles that react with formaldehyde (B43269) provides insight into the NMR characteristics of these types of compounds. nih.govacs.org The resulting (1H-indazol-1-yl)methanol derivatives were characterized by ¹H NMR in DMSO-d₆, confirming their 1-substituted nature. nih.govacs.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Nitro-Indazole Derivatives
| Compound | Nucleus | H-3/C-3 | H-4/C-4 | H-5/C-5 | H-6/C-6 | H-7/C-7 | N-CH₃ |
| 1-Methyl-Indazole | ¹H | 8.14 | 7.79 | 7.19 | 7.40 | 7.52 | 3.85 |
| ¹³C | 132.4 | 123.8 | 120.8 | 124.1 | 108.3 | 35.2 | |
| 1-Methyl-4-NitroIndazole | ¹H | 8.60 | - | 8.10 | 7.49 | 7.75 | 4.16 |
| ¹³C | 133.1 | 144.3 | 121.7 | 119.1 | 109.1 | 36.0 | |
| 1-Methyl-6-NitroIndazole | ¹H | 8.08 | 7.81 | 7.98 | - | 8.36 | 4.17 |
| ¹³C | 131.7 | 124.5 | 115.8 | 144.9 | 107.1 | 36.0 | |
| 1-Methyl-7-NitroIndazole | ¹H | 8.13 | 8.01 | 7.21 | 8.10 | - | 4.24 |
| ¹³C | 134.0 | 128.9 | 127.9 | 119.7 | 134.8 | 40.9 |
Note: Data extracted from a study on 1-methyl-nitro-indazoles and may not represent 5-methyl-4,6-dinitro-1H-indazole directly, but illustrates the substituent effects. arpgweb.com
Solid-state Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is employed to study the molecular conformation of indazole derivatives in their crystalline form. nih.govacs.orgresearchgate.net This technique provides valuable information that complements solution-state NMR and X-ray crystallography data. For instance, in a study of (1H-indazol-1-yl)methanol derivatives, solid-state ¹³C and ¹⁵N NMR spectra were recorded for compounds whose structures were confirmed by X-ray crystallography. nih.govacs.org This allows for a direct comparison between the solid-state conformation and the structure observed in solution.
To further validate experimental NMR assignments, theoretical calculations of chemical shifts are often performed using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach at the Density Functional Theory (DFT) level, for example, with the B3LYP functional and a 6-311++G(d,p) basis set. nih.govacs.org These calculations provide theoretical chemical shifts that can be correlated with the experimental data, offering a robust confirmation of the proposed structures. nih.govacs.org Empirical equations are typically used to convert the calculated absolute shieldings (in ppm, gas phase) to chemical shifts (in ppm, solution). nih.govacs.org This combined experimental and theoretical approach has proven to be highly effective in the structural elucidation of complex heterocyclic systems. nih.govacs.org
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.govacs.orgresearchgate.netnih.gov This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of intermolecular interactions.
Precise Geometrical Parameters and Torsion Angles
X-ray crystallographic studies on related dinitro-indazole compounds provide valuable insights into the expected structural features of this compound. For example, the crystal structure of 1-(4-methylphenylsulfonyl)-5,6-dinitro-1H-indazole reveals that the indazole ring system is nearly perpendicular to the tosyl ring, with a dihedral angle of 89.40(9)°. nih.gov The nitro groups are twisted relative to the plane of the indazole ring, with dihedral angles of 57.0(3)° and 31.9(3)°. nih.gov
In a study of (nitro-1H-indazol-1-yl)methanol derivatives, the nitro groups were found to be nearly coplanar with the benzene (B151609) ring, with an average deviation of 2.0°. nih.govacs.org The torsion angles of the substituent at the N1 position are also precisely determined, providing detail on its orientation relative to the indazole ring. nih.govacs.org For example, the N2–N1–C–O torsion angles in these derivatives were found to be around 85-86°. nih.govacs.org
Table 2: Selected Crystallographic Data for 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4125 (3) |
| b (Å) | 8.5371 (3) |
| c (Å) | 13.0825 (5) |
| α (°) | 90.401 (2) |
| β (°) | 95.707 (2) |
| γ (°) | 111.302 (2) |
| Volume (ų) | 766.66 (5) |
| Z | 2 |
These detailed structural parameters are crucial for understanding the supramolecular architecture, where intermolecular forces like hydrogen bonds and C–H···O interactions dictate the packing of molecules in the crystal lattice. nih.gov
Intermolecular Interactions: Hydrogen Bonding Networks and Pi-Stacking.
The supramolecular architecture of this compound and its analogs is significantly influenced by a combination of intermolecular forces, primarily hydrogen bonding and π-stacking interactions. These non-covalent interactions play a crucial role in the packing of molecules in the crystal lattice, affecting their physical properties.
Hydrogen Bonding:
In the crystal structures of nitro-substituted indazoles, hydrogen bonding is a predominant feature. The N-H group of the indazole ring and the oxygen atoms of the nitro groups are key participants in these interactions. For instance, in many indazole derivatives, intermolecular O–H···N hydrogen bonds lead to the formation of dimers. nih.govacs.org In the case of nitro-substituted anilines, which share some structural similarities, N-H···O(nitro) interactions are a significant factor in their crystal packing, with interaction energies estimated to be around 20-30 kJ mol⁻¹. nih.gov Specifically for 1-(4-methylphenylsulfonyl)-5,6-dinitro-1H-indazole, molecules are linked by C–H···O interactions, forming one-dimensional chains. nih.gov The presence of both N-H and C-H donors interacting with the nitro group as an acceptor is a recurring motif in related structures. researchgate.net In some instances, the interplay between different potential hydrogen bond donors and acceptors can lead to the formation of complex two- and three-dimensional networks, such as pleated sheets composed of R2(2)(14) and R4(4)(20) rings. nih.gov
Pi-Stacking:
Aromatic π-π stacking interactions are another critical factor in the crystal packing of these compounds. These interactions occur between the electron-rich indazole ring systems. The geometry of these interactions can vary, with offset stacked geometries being particularly favorable from an energetic standpoint. nih.gov In the crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, slipped π-stacking of the indazole units is observed. imist.maresearchgate.net The presence of electron-withdrawing nitro groups can influence the nature of these π-stacking interactions. For some nitro-substituted chalcones, π-π stacking interactions are the most significant contributors to the crystal packing. mdpi.com The interplay between hydrogen bonding and π-stacking is crucial; in some sulfonamide derivatives, strong hydrogen bonding can prevent the syn conformation required for intramolecular π-stacking, while in sulfoesters with fewer hydrogen-bonding opportunities, intramolecular π-stacking is more prevalent. rsc.org It is the complementarity between the stacking moieties, rather than perfect planarity, that is essential for strong π-stacking interactions. nih.gov
Polymorphism and Crystal Engineering Considerations.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a significant consideration in the study of nitro-substituted indazoles. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical in various applications. The potential for polymorphism in these compounds arises from the flexibility of intermolecular interactions.
For example, the tautomeric nature of indazoles can lead to the crystallization of different tautomers as distinct polymorphs. researchgate.net The specific arrangement of molecules in the crystal lattice, dictated by hydrogen bonding and π-stacking, can also give rise to different polymorphic forms. In some cases, isomers that differ only by the "flipping" of a bridge of atoms are not isomorphous, highlighting the subtle energetic differences that can lead to different packing arrangements. researchgate.net
Crystal engineering provides a framework for designing and controlling the crystal structures of these materials. By understanding the interplay of intermolecular forces, it is possible to favor the formation of a specific polymorph with desired properties. For instance, the introduction of specific functional groups can promote certain hydrogen-bonding motifs. Sulfonamides, with their hydrogen-rich environment, have a higher propensity for forming hydrogen bonds compared to sulfoesters. rsc.org The strategic placement of electron-donating or electron-withdrawing groups on the aromatic rings can also influence the molecular geometry and, consequently, the crystal packing. rsc.org The synthesis of various indazole derivatives and the study of their crystal structures are essential steps in exploring the potential for polymorphism and applying crystal engineering principles. nih.govimist.maresearchgate.net
Tautomeric Equilibria and Isomerism in Nitro-substituted Indazoles.
Indazoles, including their nitro-substituted derivatives, exhibit annular prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. imist.maresearchgate.netresearchgate.net This results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netnih.gov A third, less common tautomer, 3H-indazole, is generally unstable and rapidly converts to the 1H form. researchgate.net The position of this tautomeric equilibrium is a critical factor that influences the chemical reactivity, physical properties, and biological activity of these compounds. nih.gov
The presence and position of substituents on the indazole ring, such as nitro groups, can significantly impact the tautomeric equilibrium. For instance, in some substituted indazoles, the 2H-tautomer can be stabilized by strong intramolecular hydrogen bonds. researchgate.net The study of tautomerism is crucial for understanding the behavior of these molecules in different environments, as the dominant tautomer can vary depending on the phase (gas, solution, or solid-state) and the solvent. researchgate.netnih.gov
1H- and 2H-Tautomerism and Thermodynamic Preferences.
In the majority of cases, the 1H-tautomer of indazole and its derivatives is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov This preference is attributed to the greater aromaticity of the benzenoid structure of the 1H-tautomer compared to the quinonoid character of the 2H-tautomer. nih.gov
Computational studies have provided quantitative estimates of the energy difference between the two tautomers. For the parent indazole molecule, the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6 to 4.1 kcal/mol. rsc.org Other calculations have reported this energy difference to be around 15 kJ·mol⁻¹ (approximately 3.6 kcal/mol). nih.gov The introduction of nitro groups can influence this energy difference, but the 1H form generally remains the more stable isomer.
Despite the general preference for the 1H-tautomer, the 2H-tautomer can be stabilized under certain conditions. For example, in some solutions, the 2H form can be stabilized through the formation of centrosymmetric dimers that are more stable than the corresponding dimers of the 1H-tautomer. researchgate.net However, in the presence of water or in the open air, a rapid tautomerization from the 2H to the 1H form typically occurs. researchgate.net
Table 1: Calculated Relative Stabilities of Indazole Tautomers
| Tautomer | Relative Stability (kJ/mol) | Reference |
| 1H-Indazole | 0.0 | researchgate.net |
| 2H-Indazole | 13.9 | researchgate.net |
| 3H-Indazole | 86.1 | researchgate.net |
Spectroscopic Signatures of Tautomeric Forms.
The different tautomeric forms of nitro-substituted indazoles can be distinguished using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for identifying the predominant tautomer in solution. The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the proton on the nitrogen atoms. For example, in the ¹H NMR spectrum of the indazolium cation, the H3' proton appears as a singlet at around 8.07 ppm, while the other protons of the benzene ring show characteristic doublet and triplet patterns. nih.gov The chemical shifts of the CH₂ group in N-substituted indazoles can also provide clues about the substitution pattern, with proximity to a nitro group causing a downfield shift. nih.gov By comparing the NMR spectra of an N-unsubstituted indazole with its N-1 and N-2 methylated analogs, the predominant tautomeric form can be definitively assigned. imist.maresearchgate.net
IR Spectroscopy:
Table 2: Selected Spectroscopic Data for Nitro-Substituted Indazoles
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |
| 6-Nitro-3-phenyl-1H-indazole | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | Not specified | rsc.org |
| 6-Nitro-3-p-tolyl-1H-indazole | 12.60 (br, 1H), 8.09-8.03 (m, 2H), 8.00 (s, 1H), 7.87 (d, J = 8.0 Hz, 2H), 7.43 (d, J = 8.0 Hz, 2H), 2.50 (s, 3H) | 146.98, 146.62, 140.24, 139.64, 130.14, 128.99, 127.72, 124.03, 122.02, 115.99, 107.20, 21.40 | 1347, 1522 | rsc.org |
| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole | 13.08 (br, 1H), 8.60 (s, 2H), 8.48 (d, J = 8.1 Hz, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.10-8.05 (m, 3H), 7.97 (d, J = 6.0 Hz, 1H), 7.58 (d, J = 3.3 Hz, 2H) | 147.15, 145.44, 141.49, 134.30, 133.91, 131.07, 129.17, 128.95, 128.30, 127.09, 127.03, 126.69, 125.70, 124.40, 122.76, 116.11, 107.88 | 1346, 1522 | rsc.org |
Computational and Theoretical Chemistry of 5 Methyl 4,6 Dinitro 1h Indazole
Advanced Quantum Chemical Methodologies
Quantum chemical methods are instrumental in elucidating the fundamental characteristics of 5-methyl-4,6-dinitro-1H-indazole. These computational tools allow for the detailed investigation of its electronic structure, energetics, and spectroscopic properties, which are crucial for understanding its stability and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and energetics of molecules like this compound. nih.gov DFT calculations, often employing functionals such as B3LYP and M06-2X with various basis sets (e.g., 6-311++G(d,p)), are used to optimize molecular geometries and determine the energies of different isomers and tautomers. nih.govnih.gov These calculations help in understanding the distribution of electrons within the molecule, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
Furthermore, DFT is employed to calculate various energetic properties, including heats of formation, which are vital for evaluating the energetic performance of compounds. nih.gov The method's ability to provide reliable structural and energetic data makes it an indispensable tool in the theoretical study of nitroindazole derivatives. nih.gov
Table 1: Key Applications of DFT in Studying this compound
| Application | Description |
| Geometric Optimization | Determination of the most stable three-dimensional arrangement of atoms. |
| Electronic Structure | Analysis of molecular orbitals (HOMO, LUMO) and electron density distribution. |
| Energetic Properties | Calculation of heats of formation, total energies, and relative stabilities of isomers. |
| Reactivity Indices | Prediction of chemical reactivity through parameters like the HOMO-LUMO gap. |
Calculation of NMR Parameters via Gauge-Independent Atomic Orbitals (GIAO)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of nuclear magnetic resonance (NMR) parameters. nih.gov Coupled with DFT, the GIAO method allows for the calculation of chemical shifts (δ) for various nuclei, such as ¹H, ¹³C, and ¹⁵N. nih.govacs.org These theoretical calculations are invaluable for the interpretation and assignment of experimental NMR spectra. nih.gov
The process involves calculating the absolute shieldings (σ) in the gas phase, which are then converted to chemical shifts in solution using empirical equations. nih.govacs.org This combined theoretical and empirical approach has demonstrated excellent accuracy in predicting the NMR spectra of various indazole derivatives. nih.gov The ability to theoretically predict NMR parameters is particularly useful in distinguishing between different isomers and tautomers, which may exhibit subtle differences in their experimental spectra. nih.gov
Elucidation of Tautomeric Stability and Isomeric Energy Differences
Indazole and its derivatives, including this compound, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govnih.gov Computational methods, particularly DFT and ab initio calculations, are crucial for determining the relative stabilities of these tautomers. nih.govmdpi.com By calculating the total energies of the optimized geometries of each tautomer, researchers can predict which form is energetically more favorable. nih.gov
For many indazole derivatives, the 1H-tautomer is found to be more stable than the 2H-tautomer. nih.gov For example, calculations on indazole itself have shown the 1H-tautomer to be more stable by approximately 15 kJ·mol⁻¹. nih.gov The presence and position of substituents, such as methyl and nitro groups, can influence the relative stabilities of the tautomers. nih.govnih.gov These computational studies provide a fundamental understanding of the tautomeric equilibria of substituted indazoles.
Table 2: Calculated Relative Stabilities of Indazole Tautomers
| Method | Basis Set | ΔE (2H - 1H) (kJ·mol⁻¹) |
| MP2 | 6-31G** | 15 |
| B3LYP | 6-311++G(d,p) | 14.5 (gas phase) |
| B3LYP | 6-311++G(d,p) | 15.9 (water) |
| Data for unsubstituted indazole. Source: nih.gov |
Reaction Mechanism Predictions and Pathways
Theoretical calculations are instrumental in predicting and understanding the reaction mechanisms of indazole derivatives. For instance, the reaction of NH-indazoles with formaldehyde (B43269) has been studied computationally to elucidate the formation of N-substituted products. nih.govacs.org DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com
These studies have helped to explain the regioselectivity of such reactions, for example, why substitution occurs preferentially at the N1 position in many cases. nih.gov By comparing the activation barriers for different possible reaction pathways, the most likely mechanism can be determined. mdpi.com This predictive capability is essential for designing new synthetic routes and for understanding the chemical behavior of these compounds under various conditions.
Molecular Modeling and Chemoinformatics for Structure-Property Relationships
Molecular modeling and chemoinformatics approaches are employed to establish relationships between the molecular structure of this compound and its macroscopic properties. These methods utilize computed molecular descriptors to develop predictive models.
While specific chemoinformatic studies on this compound are not extensively detailed in the provided search results, the principles are widely applied to similar compounds. For example, properties like impact sensitivity and thermal stability of energetic materials are often correlated with molecular descriptors derived from quantum chemical calculations. nih.gov These descriptors can include bond dissociation energies, electrostatic potential, and molecular surface properties. By analyzing these relationships, it is possible to screen for new compounds with desired properties, such as enhanced stability or performance.
Reactivity and Mechanistic Studies of 5 Methyl 4,6 Dinitro 1h Indazole and Nitroindazole Scaffolds
Electrophilic and Nucleophilic Substitution Processes
Indazoles are heteroaromatic systems that readily participate in electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The presence of the imino hydrogen also facilitates straightforward alkylation and acylation reactions. For instance, chlorination of 1H-indazole in an acidic medium can lead to a mixture of 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. However, selective 3-chlorination can be achieved using sodium hypochlorite. The nitro group is often employed to activate the aromatic nucleus for nucleophilic substitution reactions. chemicalbook.comresearchgate.net
The regioselectivity of these substitutions is highly dependent on the reaction conditions and the substituents present on the indazole ring. For example, direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been accomplished using N-bromosuccinimide. nih.gov This selectivity is influenced by the electronic nature of the substituent at the C4 position. nih.gov Electron-donating groups on the phenylsulfonyl moiety at C4 lead to high yields of the C7-monobrominated product, while strong electron-withdrawing groups like a nitro group can result in a mixture of mono- and di-halogenated products. nih.gov
Regioselectivity in Nitro Group Transformations
The transformation of nitro groups on the indazole scaffold is a key reaction, often serving as a gateway to further functionalization. The reduction of nitro compounds to their corresponding amines is a well-established process. researchgate.net Studies on the reduction of 4-nitroindazoles using anhydrous stannous chloride (SnCl₂) in different alcohols have revealed interesting regioselective transformations. For instance, the reduction of 4-nitroindazoles in ethanol (B145695) can lead to the formation of 4-aminoindazoles and 7-ethoxy-4-aminoindazoles. researchgate.net This indicates that the nitro group can facilitate nucleophilic substitution by the alcohol at the 7-position. researchgate.net
The position of the nitro group plays a crucial role in directing the outcome of these reactions. researchgate.net In the case of 2,4,6-trinitrobenzonitrile, regioselective substitution of the ortho-nitro group can be achieved with various thiols, leading to the synthesis of benzo-annelated sulfur-containing heterocycles. rsc.org
Addition Reactions and Associated Mechanisms
Nitroindazoles are known to undergo addition reactions, with the addition of formaldehyde (B43269) being a well-studied example. This reaction is characteristic of N-unsubstituted azoles and leads to the formation of azolylmethanols, which are important synthetic intermediates. nih.gov
Investigation of Formaldehyde Addition to Nitroindazoles
The reaction of 1H-indazole and its 4-, 5-, and 6-nitro derivatives with formaldehyde in aqueous hydrochloric acid results in the formation of (1H-indazol-1-yl)methanol derivatives. nih.govacs.org However, 7-nitro-1H-indazole does not undergo this reaction under the same conditions. nih.govacs.org The mechanism of this reaction is thought to involve the protonated form of formaldehyde, as it is a much weaker base than the indazoles. nih.govacs.org Theoretical calculations suggest that the reaction could proceed through the indazolium cations with catalysis by a water molecule. nih.govacs.org
The stability of the resulting hydroxymethyl derivatives is influenced by the presence of electron-withdrawing groups like nitro substituents, which can increase their susceptibility to hydrolysis. acs.org
Table 1: Reactivity of Nitroindazoles with Formaldehyde
| Indazole Derivative | Reactivity with Formaldehyde in Aqueous HCl |
| 1H-Indazole | Reacts to form (1H-indazol-1-yl)methanol |
| 4-Nitro-1H-indazole | Reacts to form (4-nitro-1H-indazol-1-yl)methanol |
| 5-Nitro-1H-indazole | Reacts to form (5-nitro-1H-indazol-1-yl)methanol |
| 6-Nitro-1H-indazole | Reacts to form (6-nitro-1H-indazol-1-yl)methanol |
| 7-Nitro-1H-indazole | Does not react |
Data sourced from The Journal of Organic Chemistry nih.govacs.org
Ring Contraction and Expansion Reactions in Indazole Frameworks
Ring contraction and expansion reactions are fundamental transformations in organic chemistry that can alter the core structure of cyclic compounds. wikipedia.org In the context of indazole frameworks, these rearrangements can be induced under specific conditions. For instance, the Favorskii rearrangement of cyclic α-halo ketones, when treated with a base, can lead to ring contraction. chemistrysteps.com While not specific to indazoles, such principles can be applied to appropriately functionalized indazole derivatives.
Cationic rearrangements, often of the pinacol (B44631) type, can also lead to ring contraction. wikipedia.org These reactions typically involve the loss of a leaving group and the migration of an endocyclic bond to the resulting carbocation. wikipedia.org Conversely, ring expansions can occur through various mechanisms, including carbon insertion via migration to an exocyclic group or the opening of a bicyclic system. wikipedia.org
Cadogan Approach to Indazole Formation and Stability
The Cadogan reductive cyclization is a robust method for synthesizing 2H-indazoles. aub.edu.lbcaribjscitech.com This reaction typically involves the deoxygenative cyclization of ortho-nitroaromatics. aub.edu.lb A mild, one-pot procedure has been developed for the synthesis of 2H-indazoles from ortho-nitrobenzaldehydes and various amines, followed by reductive cyclization using tri-n-butylphosphine. organic-chemistry.org This approach offers good to excellent yields and tolerates a wide range of functional groups. organic-chemistry.org
Mechanistic studies have provided evidence for the involvement of 2H-indazole N-oxides as competent intermediates in the Cadogan reaction. aub.edu.lb The isolation of these N-oxides has allowed for a formal Cadogan cyclization to be carried out at room temperature. aub.edu.lb The stability of the resulting indazole ring is a key consideration. The 1H-tautomer of indazole is generally more stable than the 2H-tautomer. caribjscitech.com
Mechanistic Insights into Biological Activity and Molecular Targets of Nitroindazole Derivatives
Enzyme Inhibition Profiling and Target Identification
The biological effects of nitroindazole derivatives are often rooted in their ability to inhibit specific enzymes, thereby disrupting critical cellular processes.
Nitric Oxide Synthase (NOS) Isoforms (nNOS, iNOS, eNOS) Inhibition
Nitroindazole compounds are recognized as potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.govwikipedia.org NOS enzymes, including neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS), are responsible for the production of nitric oxide (NO), a key signaling molecule. wikipedia.orgnih.gov 7-Nitroindazole (7-NI) and its derivatives have been shown to effectively inhibit the activity of all three NOS isoforms. nih.gov For instance, 3-bromo-7-nitroindazole (B43493) has demonstrated greater potency than 7-NI in inhibiting bovine endothelial, rat cerebellar, and rat lung NOS. nih.gov Another derivative, 2,7-dinitroindazole, exhibited inhibitory potency similar to 7-NI across these tissue sources. nih.gov The inhibition of NOS by these compounds can have significant physiological consequences, as NO is implicated in various processes, including nerve damage and the development of tissue infarction following cerebral ischemia. wikipedia.orgnih.gov
Table 1: Inhibition of NOS Isoforms by Nitroindazole Derivatives
| Compound | Target | Potency (IC50) | Tissue Source | Reference |
|---|---|---|---|---|
| 3-bromo-7-nitroindazole | eNOS | 0.86 ± 0.05 µM | Bovine Endothelial Cells | nih.gov |
| 7-nitroindazole (7-NI) | eNOS | 0.78 ± 0.2 µM | Bovine Endothelial Cells | nih.gov |
| 3-bromo-7-nitroindazole | nNOS | 0.17 ± 0.01 µM | Rat Cerebellum | nih.gov |
| 7-nitroindazole (7-NI) | nNOS | 0.71 ± 0.01 µM | Rat Cerebellum | nih.gov |
| 3-bromo-7-nitroindazole | iNOS | 0.29 ± 0.01 µM | Rat Lung (endotoxin-pretreated) | nih.gov |
| 7-nitroindazole (7-NI) | iNOS | 5.8 ± 0.4 µM | Rat Lung (endotoxin-pretreated) | nih.gov |
DNA Gyrase Binding and Inhibition Mechanisms
DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme involved in DNA replication and repair, making it a prime target for antibacterial agents. youtube.com This enzyme introduces negative supercoils into DNA, a process that can be disrupted by inhibitors. youtube.comnih.gov While specific studies on the direct binding of 5-methyl-4,6-dinitro-1H-indazole to DNA gyrase are not prevalent in the provided search results, the general mechanism of gyrase inhibition by small molecules involves interference with DNA binding, cleavage, or ATP hydrolysis. nih.gov Some inhibitors stabilize the gyrase-DNA cleavage complex, leading to bactericidal effects. nih.gov For example, the antibiotic MccB17 is thought to bind to a site involving the C-terminal domain of the GyrB subunit, slowing down DNA strand passage. nih.gov Other inhibitors, like GSK299423, bind to the enzyme-DNA complex near the quinolone binding site but at a distinct location. nih.gov
General Enzyme Inhibitory Activities of Indazole Derivatives
Beyond NOS and DNA gyrase, indazole derivatives exhibit a broad spectrum of enzyme inhibitory activities. They have been investigated as inhibitors of various protein kinases, which are pivotal in cancer development. nih.gov Several indazole-based drugs, such as axitinib (B1684631) and pazopanib, function as kinase inhibitors. nih.gov Indazole derivatives have also shown potential as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme involved in tryptophan metabolism and immune suppression. nih.govnih.gov For example, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to suppress IDO1 expression. nih.gov Furthermore, some indazole derivatives have been designed as inhibitors of aldose reductase and fibroblast growth factor receptor 1 (FGFR1). researchgate.net
Investigating Cellular and Molecular Pathways
The biological effects of nitroindazole derivatives extend to the modulation of various cellular and molecular pathways, leading to antimicrobial and anticancer activities.
Antimicrobial Action at the Molecular Level
The antimicrobial properties of nitroindazole derivatives are a significant area of research. iaea.org 5-Nitroimidazole derivatives, a related class of compounds, function as prodrugs that are activated through reduction by microbial proteins like ferredoxin or nitroreductases. mdpi.com This activation leads to the generation of cytotoxic radicals that damage cellular components. A series of 5-nitroimidazole derivatives synthesized from secnidazole (B1681708) demonstrated activity against both Gram-positive and Gram-negative bacteria. iaea.orgresearchgate.net Specifically, some derivatives showed notable inhibition of Staphylococcus epidermidis and Corynebacterium diphtheriae. researchgate.net Furthermore, 5-nitroindazole (B105863) derivatives have shown promising activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov These compounds exhibited significant trypanocidal effects against the intracellular replicative form of the parasite. nih.gov
Anticancer Mechanisms and Protein Interactions
Nitroindazole derivatives have demonstrated potential as anticancer agents through various mechanisms. nih.govresearchgate.net They have been shown to induce apoptosis and affect cell cycle progression in cancer cells. nih.govnih.gov For instance, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to induce apoptosis in hypopharyngeal carcinoma cells. nih.gov Another derivative, compound 36 from a series of 6-substituted aminoindazoles, was shown to cause G2/M cell cycle arrest in HCT116 human colorectal cancer cells. nih.gov The anticancer activity of these compounds is often linked to their ability to inhibit key signaling pathways. The aforementioned N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine selectively activated extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in FaDu cells. nih.gov Additionally, the inhibition of IDO1 by certain indazole derivatives represents a promising strategy for cancer immunotherapy by reactivating the anticancer immune response. nih.govnih.gov
Table 2: Anticancer Activity of Selected Indazole Derivatives
| Compound | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | FaDu (Hypopharyngeal carcinoma) | Induces apoptosis, activates ERK in MAPK pathway, suppresses IDO1 expression | nih.gov |
| Compound 36 (a 6-substituted aminoindazole) | HCT116 (Colorectal cancer) | G2/M cell cycle arrest, suppresses IDO1 protein expression | nih.gov |
Anti-inflammatory Signaling Pathways
The anti-inflammatory properties of indazole derivatives are a significant area of research, with several studies highlighting their potential to modulate key inflammatory pathways. While direct studies on this compound are limited, research on related nitroindazole compounds provides valuable insights into their likely mechanisms of action. A key aspect of their anti-inflammatory effect appears to be the inhibition of pro-inflammatory mediators.
Research has shown that certain nitroindazole derivatives can suppress the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade. nih.gov The inhibition of TNF-α is a crucial therapeutic target for many inflammatory diseases. nih.gov For instance, 6-nitroindazole (B21905) has been observed to inhibit TNF-α, suggesting that the nitro-substituted indazole scaffold is important for this activity. nih.gov The mechanism is believed to involve the downregulation of gene transcription for pro-inflammatory cytokines, a process often mediated by the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govbio-rad.com
The NF-κB pathway is a primary regulator of inflammatory responses. bio-rad.com In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. youtube.com Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. bio-rad.comyoutube.com The ability of some indazole derivatives to inhibit TNF-α suggests a potential interference with the NF-κB signaling cascade. nih.gov
Furthermore, the anti-inflammatory effects of indazole derivatives may also be attributed to their ability to inhibit cyclooxygenase-2 (COX-2) and scavenge free radicals. nih.govresearchgate.net Inhibition of lipid peroxidation is another observed effect, indicating a role in mitigating oxidative stress, which is closely linked to inflammation. nih.gov For example, 6-nitroindazole has demonstrated a significant inhibitory effect on lipid peroxidation. nih.gov
Table 1: Investigated Anti-inflammatory Activities of a Related Nitroindazole Derivative
| Compound | Target/Assay | Observed Effect |
| 6-Nitroindazole | TNF-α Inhibition | 29% inhibition at 250 μM nih.gov |
| 6-Nitroindazole | Lipid Peroxidation | 78.75% inhibition at 200μg/ml nih.gov |
Antiparasitic Modes of Action
Nitroaromatic compounds, including nitroindazole derivatives, are a well-established class of antiparasitic agents. Their mechanism of action is primarily linked to the bioreductive activation of the nitro group by parasite-specific nitroreductases. nih.govfrontiersin.orgnih.gov This process is crucial for their selective toxicity towards parasites while exhibiting lower toxicity to host cells.
The antiparasitic activity of 5-nitroindazole derivatives has been demonstrated against various protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. nih.govnih.govresearchgate.net The core of their mechanism lies in the enzymatic reduction of the nitro group (NO2) to a nitroso (NO), hydroxylamino (NHOH), and ultimately an amino (NH2) group. This reduction is catalyzed by type I nitroreductases found in these parasites. nih.gov
The intermediate species generated during this reduction, particularly the nitro anion radical, are highly reactive. nih.gov These reactive metabolites can induce significant cellular damage through various mechanisms:
Induction of Oxidative Stress: The reactive nitrogen species can interact with molecular oxygen to produce superoxide (B77818) radicals and other reactive oxygen species (ROS), leading to a state of oxidative stress within the parasite. nih.gov
Covalent Modification of Macromolecules: The electrophilic intermediates can form covalent bonds with essential biomolecules such as DNA, proteins, and lipids. nih.gov This can disrupt their normal function, leading to metabolic inhibition and cell death. nih.gov
Studies on various nitroaromatic compounds have shown that their effectiveness is linked to the redox potential of the nitro group. A more positive redox potential facilitates the acceptance of an electron, initiating the reductive activation cascade. The specific cellular targets can vary, but DNA damage and inhibition of key parasitic enzymes are common outcomes.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR Studies:
QSAR studies on nitroaromatic compounds, such as nitrobenzothiazole and nitroimidazole derivatives with antimalarial and antitubercular activities, have highlighted several important descriptors that influence their biological efficacy. nih.govui.ac.id These often include:
Electronic Properties: The electron-withdrawing nature of the nitro group is crucial for the mechanism of action, particularly in antiparasitic nitro-drugs that require reductive activation. nih.gov Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and atomic net charges are often correlated with activity. ui.ac.id
Hydrophobicity: The lipophilicity of the molecule, often represented by Log P, plays a significant role in its ability to cross cell membranes and reach its target. nih.gov
Steric and Topological Descriptors: Molecular size, shape, and connectivity influence how the molecule fits into the active site of a target enzyme or receptor.
A QSAR model for a series of nitrobenzothiazole derivatives with antimalarial activity revealed the significance of atomic charges on specific atoms within the heterocyclic ring system, the dipole moment, and the energies of the HOMO and LUMO orbitals. ui.ac.id
Pharmacophore Modeling:
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netyoutube.com For nitroaromatic compounds, a typical pharmacophore model might include:
A Hydrogen Bond Acceptor: The nitro group itself is a strong hydrogen bond acceptor.
An Aromatic/Hydrophobic Region: The indazole ring system provides a hydrophobic core that can engage in van der Waals or pi-pi stacking interactions with the target.
Other Hydrogen Bond Donors or Acceptors: Depending on the specific substitutions on the indazole ring.
A pharmacophore model developed for a series of nitroimidazole-based antitubercular agents identified the nitro group, three hydrogen bond acceptor features, and a distal aromatic ring as critical for potent activity. nih.gov This suggests that the spatial arrangement of these features is key for effective binding to the biological target.
Table 2: Common Descriptors in QSAR and Pharmacophore Models for Nitroaromatic Compounds
| Model Type | Key Features/Descriptors | Relevance |
| QSAR | ELUMO, Atomic Charges, Log P, Dipole Moment | Correlate chemical properties with biological activity. nih.govui.ac.id |
| Pharmacophore | Hydrogen Bond Acceptors, Aromatic/Hydrophobic Centers | Defines the 3D arrangement of features for target binding. researchgate.netnih.gov |
Applications Beyond Biological Systems: Materials and Chemical Science
Corrosion Inhibition Mechanisms
The presence of heteroatoms (nitrogen) and electron-withdrawing nitro groups in the structure of 5-methyl-4,6-dinitro-1H-indazole suggests its potential as a corrosion inhibitor. The mechanism of corrosion inhibition by organic molecules typically involves their adsorption onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions.
Research into related nitro-indazole derivatives provides significant insights into the likely mechanisms of corrosion inhibition by this compound. A study on 5-nitroindazole (B105863) (NIA) as a corrosion inhibitor for carbon steel in a hydrochloric acid solution revealed that it functions as a mixed-type inhibitor. nih.gov This means it impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency of NIA was found to increase with its concentration, indicating that a more complete protective layer is formed at higher concentrations. nih.gov The adsorption of these inhibitor molecules onto the steel surface is a key aspect of their protective function.
Further supporting these observations, a study on 2-methyl-6-nitro-2H-indazole (6NI2) and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1) as corrosion inhibitors for C38 steel in an acidic medium also demonstrated their efficacy as mixed-type inhibitors. researchgate.net The adsorption of these nitro-indazole derivatives on the steel surface was found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. researchgate.net The thermodynamic parameters calculated from this study indicated that the adsorption process is spontaneous and involves a combination of physisorption and chemisorption.
The inhibitory action of these molecules is attributed to the presence of nitrogen atoms with lone pairs of electrons and the π-electrons of the indazole ring, which can interact with the vacant d-orbitals of iron atoms on the steel surface. The nitro groups, being electron-withdrawing, influence the electron density distribution in the molecule, which in turn affects its adsorption characteristics and inhibition efficiency. nih.gov
Table 1: Corrosion Inhibition Data for Related Nitro-Indazole Derivatives
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Inhibitor Type | Adsorption Isotherm | Reference |
| 5-Nitroindazole (NIA) | Carbon Steel | 1 M HCl | Increases with concentration | Mixed-type | - | nih.gov |
| 2-Methyl-6-nitro-2H-indazole (6NI2) | C38 Steel | 1 M HCl | 96.49 (at 10⁻³ M) | Mixed-type | Langmuir | researchgate.net |
| 1-Ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1) | C38 Steel | 1 M HCl | 94.73 (at 10⁻³ M) | Mixed-type | Langmuir | researchgate.net |
Photophysical Properties and Potential in Optoelectronic Materials
The photophysical properties of organic compounds, such as their ability to absorb and emit light, are central to their application in optoelectronic devices like organic light-emitting diodes (OLEDs) and fluorescent sensors. The extended π-system of the indazole ring, coupled with the influence of substituents, can give rise to interesting photophysical behaviors.
Research on derivatives of 5-nitro-1H-indazole has demonstrated their potential as fluorescent materials. researchgate.net For instance, the synthesis of novel fluorescent heterocyclic compounds, 3H-pyrazolo[4,3-a]acridin-11-carbonitriles, from 5-nitro-1H-indazole has been reported. These compounds exhibit visible absorption and emission spectra, with their fluorescence properties being a key area of investigation for applications in light-emitting technologies. researchgate.net The study highlights that the strategic modification of the 5-nitro-1H-indazole scaffold can lead to the development of new materials with tailored photophysical properties.
Table 2: Photophysical Properties of a Fluorescent Derivative of 5-Nitro-1H-Indazole
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Application | Reference |
| 3H-pyrazolo[4,3-a]acridin-11-carbonitriles | Chloroform | Varies | Varies | Fluorescent Materials | researchgate.net |
Agrochemical Potential: Herbicidal and Insecticidal Modes of Action
The presence of dinitro functional groups in an aromatic structure is a hallmark of several established agrochemicals. This suggests that this compound could possess herbicidal or insecticidal properties. The mode of action of many dinitro-aromatic compounds is well-documented and provides a basis for understanding the potential agrochemical activity of this indazole derivative.
Herbicidal Mode of Action:
Dinitroaniline herbicides, which share the dinitro-aromatic moiety, are known to act as mitotic inhibitors. cambridge.org Their primary mode of action is the disruption of spindle microtubule formation during cell division in plants. This interference with mitosis leads to the formation of multinucleate cells and a characteristic swelling of the root tips. cambridge.org Consequently, root development is severely inhibited, which is the most prominent symptom of dinitroaniline herbicide activity. These herbicides are typically applied pre-emergence to control the germination of weed seeds. cambridge.org
The herbicidal activity of other heterocyclic compounds has also been explored. For instance, some 1,3,4-thiadiazole (B1197879) derivatives exhibit herbicidal effects by inhibiting photosynthesis and disrupting chloroplast structure. researchgate.net Similarly, certain N-oxide derivatives have shown pre-emergence herbicidal activity. nih.gov Given the structural features of this compound, it is plausible that its herbicidal mode of action, if any, could be similar to that of dinitroaniline herbicides, primarily affecting cell division and root growth.
Insecticidal Mode of Action:
The nitro group is a key functional group in many biologically active molecules, including insecticides. nih.gov The insecticidal action of nitro compounds can be multifaceted. One of the well-known mechanisms for dinitrophenol-type compounds is the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP, the primary energy currency of the cell, leading to a rapid depletion of energy and the death of the insect.
Furthermore, some nitro-containing insecticides act as nerve and muscle poisons. They can interfere with the normal functioning of the nervous system by disrupting ion channels or inhibiting critical enzymes. youtube.com For example, they can lead to hyperexcitation, paralysis, and ultimately, the death of the insect. The biological activity of 7-nitro indazole derivatives as potent inhibitors of nitric oxide synthase (NOS) has been demonstrated. nih.gov While this specific action is more relevant to pharmacology, it underscores the potential of nitro-indazole compounds to interact with and inhibit key enzymes, a common mode of action for insecticides.
The diverse biological activities of nitro compounds stem from the electronic properties of the nitro group, which can participate in redox reactions within cells, leading to cellular toxicity. nih.gov This broad-spectrum bioactivity makes it conceivable that this compound could exhibit insecticidal properties through one or more of these mechanisms.
Table 3: Potential Agrochemical Modes of Action
| Activity | Potential Mode of Action | Key Effects | Related Compound Class | Reference |
| Herbicidal | Inhibition of mitosis (disruption of spindle microtubules) | Inhibition of root development, swelling of root tips | Dinitroanilines | cambridge.org |
| Insecticidal | Uncoupling of oxidative phosphorylation | Disruption of ATP production, energy depletion | Dinitrophenols | - |
| Insecticidal | Nerve and muscle poison | Disruption of nerve function, paralysis | Various nitro-insecticides | youtube.com |
Frontiers in 5 Methyl 4,6 Dinitro 1h Indazole Research
Innovations in Synthesis and Scale-Up
The synthesis of nitro-substituted indazoles is a well-established field, yet the specific regiochemistry of 5-methyl-4,6-dinitro-1H-indazole presents unique challenges and opportunities for innovation. Traditional methods often involve the nitration of a substituted indazole precursor, which can lead to a mixture of isomers that are challenging to separate.
Innovations in this area are likely to focus on regioselective synthetic strategies. One promising approach is the use of directing groups to control the position of nitration on the indazole ring. For instance, the synthesis of related compounds like 2,3-dimethyl-6-nitro-2H-indazole has been achieved by the methylation of 3-methyl-6-nitro-1H-indazole. google.com A similar strategy could be envisioned for the target molecule, potentially starting from a pre-functionalized 5-methyl-1H-indazole.
Another avenue for innovation lies in the development of more efficient and scalable reaction conditions. Microwave-assisted synthesis, for example, has been shown to accelerate the synthesis of other heterocyclic compounds and could be applied to the production of dinitro-indazoles, potentially reducing reaction times and improving yields. acs.org Furthermore, flow chemistry presents an opportunity for the safe and continuous production of nitrated compounds, which can be hazardous to handle in large batches.
Table 1: Potential Synthetic Routes for this compound
| Starting Material | Reagents and Conditions | Potential Advantages |
| 5-methyl-1H-indazole | Nitrating agent (e.g., HNO₃/H₂SO₄) | Direct approach, but may lack regioselectivity. |
| Substituted o-toluidine (B26562) | Nitrosation and cyclization | A multi-step but potentially more controlled synthesis. google.com |
| 2-methyl-dinitrotoluene derivative | Cyclization with a nitrogen source | Building the indazole ring onto a pre-nitrated benzene (B151609) ring. |
Advanced Spectroscopic and Structural Methodologies
A thorough characterization of This compound would be paramount to understanding its properties. Advanced spectroscopic techniques would play a crucial role in confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for elucidating the precise connectivity of the atoms. For instance, in the synthesis of new isoxazole-6-nitro-1H-indazole derivatives, the ¹H NMR spectra were critical in identifying the position of substituents. nih.gov The chemical shifts and coupling constants of the protons on the indazole ring and the methyl group would provide definitive structural proof.
Mass spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental composition.
X-ray crystallography would offer the ultimate structural confirmation by providing a three-dimensional model of the molecule. For related nitro-indazole derivatives, X-ray diffraction has been used to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. acs.org This level of detail is invaluable for understanding the compound's physical properties and how it might interact with biological targets.
Table 2: Expected Spectroscopic Data for this compound (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR | Signals for the aromatic protons, the N-H proton, and the methyl protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the methyl carbon and the carbons of the dinitro-substituted benzene ring. |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of C₈H₆N₄O₄, along with characteristic fragment ions. |
| IR Spectroscopy | Absorption bands corresponding to N-H, C-H, C=C, and N-O (from the nitro groups) stretching vibrations. |
Predictive Computational Approaches for Design and Discovery
Computational chemistry offers powerful tools for predicting the properties and reactivity of novel compounds like This compound before they are even synthesized. Density Functional Theory (DFT) calculations, for example, can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties.
Such calculations have been successfully applied to other nitro-indazole derivatives to complement experimental findings. tandfonline.com For This compound , DFT could be used to:
Predict the most stable tautomeric form (1H vs. 2H).
Calculate the expected NMR and IR spectra to aid in experimental characterization.
Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the compound's reactivity and potential as an electronic material.
Model its interaction with potential biological targets through molecular docking studies. researchgate.net
These predictive models can guide synthetic efforts by identifying the most promising candidates for specific applications and by providing a deeper understanding of the structure-property relationships within this class of compounds.
Elucidation of Novel Biological and Non-Biological Applications
The true potential of This compound lies in the exploration of its applications. Based on the known activities of related dinitro-indazole compounds, several promising avenues of research can be proposed.
Biological Applications:
Many indazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.govnih.govpnrjournal.com The presence of nitro groups can enhance the biological activity of a molecule. For example, 5-nitro- and 6-nitroindazole (B21905) derivatives have shown promise as antichagasic agents and antileishmanial candidates. nih.govresearchgate.net Therefore, This compound could be investigated for its potential as:
Anticancer agent: By evaluating its cytotoxicity against various cancer cell lines.
Antimicrobial agent: By testing its activity against a panel of pathogenic bacteria and fungi.
Enzyme inhibitor: Many indazole-based drugs target specific enzymes, and this compound could be screened against a variety of therapeutically relevant enzymes.
Non-Biological Applications:
The high nitrogen content and the presence of nitro groups, which are known to be energetic functionalities, suggest that This compound could have applications in materials science. It could be investigated as a component of:
Energetic materials: Its thermal stability and decomposition properties would need to be carefully evaluated.
Dyes and pigments: The chromophoric nitro groups might impart color to the molecule.
Corrosion inhibitors: Some nitrogen-containing heterocyclic compounds have been shown to be effective corrosion inhibitors for metals.
The exploration of these potential applications, guided by computational predictions and supported by rigorous experimental validation, will be key to unlocking the full potential of this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-4,6-dinitro-1H-indazole, and what optimization strategies are recommended?
- Methodology : The synthesis typically involves nitration, cyclization, and functionalization steps. For example, Friedel-Crafts acylation can introduce substituents to the indazole core, followed by nitro group installation via nitration under controlled conditions (e.g., mixed acid systems). Hydrazine hydrate is often used for cyclization, while Raney nickel facilitates nitro group reduction in intermediates .
- Optimization : Adjust reaction solvents (e.g., DMF for solubility), temperature gradients (e.g., reflux for cyclization), and catalyst loading (e.g., AlCl₃ in Friedel-Crafts) to improve yield. Monitor intermediates via TLC or HPLC to minimize byproducts .
Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?
- Experimental Techniques :
- ¹H/¹³C NMR : Assign aromatic protons and nitro group environments (e.g., deshielding effects at δ 8.5–9.0 ppm for nitro-substituted carbons) .
- IR Spectroscopy : Confirm nitro stretches (∼1520 cm⁻¹ and 1350 cm⁻¹) and indazole N-H vibrations (∼3400 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using programs like SHELXL .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in electrophilic substitution reactions?
- Approach : Use DFT to model transition states and electron density maps. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitro groups at positions 4 and 6 likely deactivate the indazole ring, directing electrophiles to the 3-position. Include exact exchange terms (e.g., Becke’s hybrid functional) to improve thermochemical accuracy .
Q. What strategies resolve contradictions in reported biological activities of nitro-substituted indazoles across studies?
- Data Reconciliation :
- In vitro vs. in vivo assays : Validate cytotoxicity results using multiple cell lines (e.g., HEK293 vs. HeLa) and animal models.
- Dose-response curves : Ensure consistent molar concentrations and exposure times .
- Computational cross-checks : Compare molecular docking results (e.g., binding affinities to kinase targets) with experimental IC₅₀ values .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Challenges : Nitro groups induce steric hindrance, disrupting crystal lattice formation. Polymorphism may occur due to solvent effects.
- Solutions : Use slow evaporation with high-polarity solvents (e.g., DMSO/water mixtures). Employ additives like crown ethers to stabilize π-π stacking. Refine diffraction data with SHELXL to resolve disorder .
Q. How does the nitro group positioning (4,6 vs. 5,7) affect the compound’s pharmacological profile?
- SAR Insights :
- Nitro at 4,6 : Enhances electron-withdrawing effects, increasing stability but reducing metabolic clearance. Correlates with antimicrobial activity in analogues .
- Nitro at 5,7 : May alter hydrogen-bonding interactions with target enzymes (e.g., PKA or AMPA receptors), affecting potency .
- Methodology : Synthesize positional isomers and compare IC₅₀ values in enzyme inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
